molecular formula C10H4ClF2NO2 B6346209 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188169-26-7

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No. B6346209
CAS RN: 1188169-26-7
M. Wt: 243.59 g/mol
InChI Key: MYBJRNAJUZZPKZ-UHFFFAOYSA-N
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Description

“5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde” is a chemical compound with the molecular formula C9H4ClF2NO . It has a molecular weight of 215.59 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4ClF2NO/c10-9-4-8 (13-14-9)5-1-6 (11)3-7 (12)2-5/h1-4H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a boiling point of approximately 308.7±37.0C at 760 mmHg . It is soluble, with a solubility of 0.0428 mg/ml .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds and hydrogen bonds, leading to changes in the conformation and activity of the target molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of target enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, such as enhanced metabolic activity and improved stress response. At high doses, it can induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. The threshold effects observed in these studies highlight the importance of careful dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and utilization. Additionally, this compound can interact with cofactors such as NADH and FADH2, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity. The transport and distribution of this compound are critical factors that determine its overall biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biochemical effects .

properties

IUPAC Name

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-10-8(4-15)9(14-16-10)5-1-6(12)3-7(13)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBJRNAJUZZPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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